(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
CAS No.: 929380-28-9
Cat. No.: VC6956822
Molecular Formula: C20H15ClO6
Molecular Weight: 386.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929380-28-9 |
|---|---|
| Molecular Formula | C20H15ClO6 |
| Molecular Weight | 386.78 |
| IUPAC Name | (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C20H15ClO6/c1-11(22)8-25-15-2-3-16-17(7-15)27-18(19(16)23)6-12-4-14(21)5-13-9-24-10-26-20(12)13/h2-7H,8-10H2,1H3/b18-6- |
| Standard InChI Key | YBBJVGPGGNQONG-FXBPXSCXSA-N |
| SMILES | CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2 |
Introduction
Synthesis Pathways
The synthesis of this compound involves multi-step organic reactions that integrate benzofuran and dioxin derivatives. The key steps include:
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Formation of the Benzofuran Backbone:
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Starting materials such as o-hydroxyacetophenone undergo cyclization with chloroacetone.
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Incorporation of the Benzo[d]dioxin Moiety:
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Functionalization with dioxin derivatives is achieved through electrophilic substitution.
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Introduction of the Oxopropoxy Group:
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The oxopropoxy group is introduced via esterification or alkylation reactions.
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Reaction Conditions:
The efficiency of synthesis depends on factors like solvent choice, temperature regulation, and catalyst selection. Further optimization can enhance yield and purity.
Biological Potential
**Pharmacological Relevance:**
The compound's unique structure suggests potential interactions with biological targets such as enzymes or receptors. Notably:
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Chloro Substituent: Enhances lipophilicity and membrane permeability.
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Benzofuran Core: Known for diverse biological activities, including anti-inflammatory and anticancer properties.
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Benzo[d]dioxin Ring: May contribute to binding specificity with molecular targets.
**Potential Applications:**
Preliminary studies indicate that compounds in this class may modulate:
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